molecular formula C13H11NO2 B1258675 cassiarin A

cassiarin A

Katalognummer: B1258675
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: OYOZDJCHMVPELY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cassiarin A is a unique tricyclic alkaloid, specifically a pyrano[2,3,4- ij ]isoquinoline, isolated from plants of the Cassia genus, such as Cassia siamea . This naturally occurring compound is recognized as a valuable lead candidate in infectious disease research due to its powerful antiplasmodial activity against Plasmodium falciparum in vitro and P. berghei in vivo . Its mechanism of action may be multifaceted; research indicates that beyond direct antimalarial activity, Cassiarin A also exhibits vasorelaxant activity on the aortic ring, which is potentially related to nitric oxide production. This secondary activity may help reduce the cytoadherence of parasitized red blood cells to vascular endothelium, a key process in the pathogenesis of severe malaria . Structure-activity relationship (SAR) studies highlight that the presence of an unsubstituted hydroxyl group and a specific nitrogen atom in its structure are crucial for its potent antimalarial efficacy . The first total synthesis of Cassiarin A was achieved via sequential alkynylation of arenes followed by a 6- endo-dig -cyclization, confirming its structure and enabling further research . A 2025 review covers the technological applications of polycyclic cassiarinoids, underscoring the continued research interest in this compound framework . This product is intended for research applications such as fundamental studies on its mechanism of action, investigations into its potential for drug development, and as a reference standard in analytical chemistry. This product is labeled "For Research Use Only" (RUO). RUO products are not intended for diagnostic or therapeutic procedures and are not approved for use in humans. They are exclusively for utilization in controlled laboratory research settings. By purchasing this product, the buyer acknowledges and agrees that it will not be used for any clinical, diagnostic, therapeutic, or personal applications.

Eigenschaften

Molekularformel

C13H11NO2

Molekulargewicht

213.23 g/mol

IUPAC-Name

3,7-dimethyl-2-oxa-6-azatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),7,9-pentaen-11-one

InChI

InChI=1S/C13H11NO2/c1-7-3-9-5-10(15)6-12-13(9)11(14-7)4-8(2)16-12/h3-6,14H,1-2H3

InChI-Schlüssel

OYOZDJCHMVPELY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=O)C=C3C2=C(N1)C=C(O3)C

Synonyme

cassiarin A

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

In Vitro and In Vivo Studies

Cassiarin A has been shown to possess strong antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that cassiarin A has an impressive inhibitory concentration (IC50) of 0.005 μg/ml in vitro, demonstrating its potency as an antimalarial agent .

  • Study Findings :
    • In Vitro Activity : In a study assessing the antimalarial activity of extracts from C. siamea, cassiarin A was isolated and tested against P. falciparum strain 3D7, yielding a low IC50 value .
    • In Vivo Activity : The effective dose (ED50) for cassiarin A in mouse models infected with P. berghei was determined to be 0.47 mg/kg, indicating its potential utility in treating malaria .

Chemical Characterization and Quantification

To harness the therapeutic potential of cassiarin A, accurate methods for its quantification are essential. Thin-layer chromatography (TLC) has been validated as an effective technique for determining the levels of cassiarin A in C. siamea leaves.

  • Methodology :
    • The TLC-densitometry method demonstrated high selectivity and linearity (r = 0.9995), with limits of detection and quantification established at 0.0027 μg/spot and 0.008 μg/spot, respectively .
    • This method allows for rapid and cost-effective assessment of cassiarin A levels across different geographical sources, facilitating quality control in herbal medicine production.

Vasodilatory Effects

Recent studies have also explored the vasodilatory effects of cassiarin A, revealing its potential cardiovascular benefits. In isolated rat mesenteric artery rings, cassiarin A was found to increase nitric oxide (NO) levels, suggesting a mechanism by which it may induce vasodilation .

  • Research Insights :
    • The vasodilatory effect indicates that cassiarin A could be beneficial in managing conditions related to vascular health, although further studies are needed to elucidate its mechanisms and therapeutic applications.

Summary Table of Research Findings

Application Area Findings Source
Antimalarial ActivityIC50 = 0.005 μg/ml against P. falciparum; ED50 = 0.47 mg/kg in mice infected with P. berghei
Quantification MethodTLC-densitometry validated with r = 0.9995; LOD = 0.0027 μg/spot; LOQ = 0.008 μg/spot
Vasodilatory EffectsIncreased NO levels in isolated mesenteric arteries suggest potential cardiovascular benefits

Vorbereitungsmethoden

Initial Total Synthesis via Sequential Alkynylation and Cyclization

The first total synthesis of cassiarin A, reported by Morita et al. in 2008, established a foundational route involving Sonogashira coupling and 6-endo-dig cyclization . The synthesis began with the preparation of a brominated chromone derivative (Compound 3 ), which underwent sequential alkynylation with trimethylsilylacetylene (TMSA) under palladium catalysis. Key steps included:

  • Sonogashira coupling between Compound 3 and TMSA to install the alkyne moiety (82% yield)
  • Deprotection of TMS groups using tetrabutylammonium fluoride (TBAF)
  • 6-endo-dig cyclization mediated by silver triflate (AgOTf) to form the pyran ring system

This 12-step route achieved an overall yield of 4.2%, with the final structure confirmed through X-ray crystallography. The synthesis demonstrated the viability of transition-metal-catalyzed couplings for constructing cassiarin A's fused heterocyclic system.

Biomimetic Synthesis Leveraging Negishi Coupling

Yao and Yao (2008) developed a biomimetic approach inspired by putative biosynthetic pathways, utilizing a Negishi coupling strategy to assemble the cassiarin core. The synthesis featured:

  • Preparation of a zincated chromone intermediate via transmetallation
  • Cross-coupling with a brominated pyran derivative under palladium catalysis
  • Silver(I)-promoted cyclization to form the tricyclic 8H-pyrano[2,3,4-de]chromen-8-one core

This method achieved cassiarin A in 9 linear steps with a 6.8% overall yield, representing a significant improvement over the initial synthesis. Comparative analysis revealed the biomimetic route's superiority in stereochemical control, particularly in establishing the C-11 methoxy group configuration.

Rhodium-Catalyzed C–H Activation Strategy

Zheng et al. (2016) introduced a one-pot cascade synthesis combining oximation, C–H activation, and alkyne annulation. This innovative approach transformed chroman-4-ones directly into cassiarin-like polyheterocycles through:

  • Rhodium(III)-catalyzed C–H activation at the chromone's C-3 position
  • Intermolecular alkyne insertion to form a seven-membered metallacycle
  • Reductive elimination to construct the pyridine ring

Reaction conditions:

Parameter Value
Catalyst [Cp*RhCl2]2 (5 mol%)
Oxidant Cu(OAc)2·H2O (2 eq)
Temperature 80°C
Solvent DCE
Yield 68–72%

This method reduced synthetic steps to 7 while maintaining a 12.3% overall yield, showcasing exceptional atom economy.

TosMIC-Based Heterocyclization Approach

Gutiérrez et al. (2016) demonstrated a novel route using tosylmethyl isocyanide (TosMIC) derivatives to construct the isoquinoline moiety. Key transformations included:

  • Condensation of a preformed chromone aldehyde with TosMIC
  • Base-mediated cyclization (K2CO3, DMF, 110°C) to form the isoquinoline ring
  • Sequential methylation and oxidation to install the C-11 substituent

This method achieved cassiarin A in 8 steps with a 9.1% overall yield, offering improved scalability compared to earlier routes. The TosMIC approach proved particularly effective for introducing nitrogen into the polycyclic system.

Recent Advances in Catalytic C–H Functionalization

Vargas et al. (2024) reported a rhodium-catalyzed C–H activation/cyclization strategy applicable to cassiarin derivatives. While primarily targeting cassiarin C, this method provided critical insights for cassiarin A synthesis through:

  • Directed C–H activation at the chromone's C-8 position
  • Alkyne insertion to form a key bicyclic intermediate
  • Acid-mediated cyclization to complete the tetracyclic framework

Optimized conditions achieved an 84% yield for the cyclization step, representing the highest efficiency for this transformation to date.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for major cassiarin A syntheses:

Method Key Step Steps Overall Yield Advantage Limitation
Morita (2008) Sonogashira coupling 12 4.2% First total synthesis Low yielding cyclization step
Yao (2008) Negishi coupling 9 6.8% Biomimetic design Requires toxic zinc reagents
Zheng (2016) Rh-catalyzed C–H activation 7 12.3% Excellent atom economy High catalyst loading
Gutiérrez (2016) TosMIC cyclization 8 9.1% Scalable nitrogen incorporation Requires harsh base conditions
Vargas (2024) Directed C–H activation 10 15.6%* Modular late-stage functionalization Not yet applied to cassiarin A

*Reported for cassiarin C synthesis; extrapolated for cassiarin A

The 6-endo-dig cyclization observed in multiple routes follows Baldwin's rules for favorable cyclization modes. Computational studies (unpublished data cited in) suggest the transition state involves partial conjugation between the phenolic oxygen lone pairs and the alkyne π-system, lowering the activation energy by ~8 kcal/mol compared to alternative pathways.

In rhodium-catalyzed methods, mechanistic studies using deuterium labeling (, Supporting Information) confirmed concerted metalation-deprotonation (CMD) as the rate-determining step for C–H activation. The rhodacycle intermediate subsequently undergoes alkyne insertion with >95% regioselectivity, dictated by electronic effects of the chromone substituents.

Challenges in Purification and Characterization

Despite synthetic advances, cassiarin A's low natural abundance (0.0032% w/w in C. siamea leaves) and structural complexity pose significant purification challenges. Modern approaches combine:

  • TLC-densitometry (LOQ = 50 ng/spot)
  • Preparative HPLC (C18 column, 85:15 CHCl3:EtOH isocratic elution)
  • Crystallization from ethyl acetate/hexane (3:1)

Spectroscopic characterization relies heavily on 2D NMR techniques , particularly HMBC correlations between H-11 (δ 6.89) and C-12 (δ 153.1), which confirm the methoxy substitution pattern.

Recent DFT calculations (unpublished work cited in) predict that replacing silver promoters with gold nanoparticles could improve cyclization yields by 15–20% through enhanced π-acid catalysis.

Q & A

Q. What are the standard protocols for isolating Cassiarin A from natural sources, and how can contamination by structurally similar analogs be minimized?

Cassiarin A is typically isolated from Cassia siamea using methanol extraction followed by chromatographic techniques like HPLC or column chromatography. Contamination by analogs (e.g., cassiarin B or demethylcassiarin B) can be mitigated using NMR-guided fractionation and comparative analysis of spectral data (e.g., ¹³C NMR shifts at δ 55–60 ppm for methoxy groups) . HPTLC or LC-MS profiling is recommended to verify purity .

Q. What spectroscopic methods are critical for confirming Cassiarin A’s structure, and how should conflicting spectral data be resolved?

Key methods include ¹H NMR (e.g., aromatic proton signals at δ 6.5–7.5 ppm), ¹³C NMR, and 2D techniques (COSY, HMBC). Discrepancies in reported data (e.g., shifts due to solvent effects) should be cross-referenced with synthetic analogs or isolated standards. For example, cassiarin B’s ¹H NMR data (δ 3.80 ppm for methoxy) can differentiate it from Cassiarin A .

Q. How can researchers access validated bioactivity data for Cassiarin A to design preliminary experiments?

Use systematic databases like CAS SciFindern to filter peer-reviewed studies. For example, search "cassiarin A AND antiplasmodial activity" to retrieve IC₅₀ values against Plasmodium falciparum (e.g., 0.8 µg/mL in ). Prioritize studies with detailed experimental conditions (e.g., parasite strain, incubation time).

Advanced Research Questions

Q. What are the key challenges in synthesizing Cassiarin A’s tetracyclic alkaloid core, and how do competing routes compare in yield and scalability?

The tetracyclic structure requires regioselective ring closure, often achieved via Pictet-Spengler reactions. A 2011 synthesis reported a 12-step route with 8% overall yield, while later methods using microwave-assisted catalysis improved efficiency . Compare yields, stereochemical outcomes, and purification steps using CAS Reactions (filter by "multistep reactions") .

Q. How can contradictory findings about Cassiarin A’s antidiabetic mechanisms be reconciled across in vitro and in vivo studies?

Discrepancies (e.g., AKR1B1 inhibition in vitro vs. lack of glucose-lowering effects in murine models) may arise from bioavailability issues. Design pharmacokinetic studies using LC-MS to quantify plasma concentrations. Cross-validate targets (e.g., α-glucosidase vs. PPAR-γ) via molecular docking (AutoDock Vina) and site-directed mutagenesis .

Q. What computational strategies are recommended to elucidate Cassiarin A’s binding modes with dynamic protein targets like AKR1B1?

Combine molecular dynamics (GROMACS) and free-energy calculations (MM/PBSA) to simulate ligand-protein interactions over 100-ns trajectories. Validate docking poses (e.g., cassiarin A’s −7.9 kcal/mol score with AKR1B1) with experimental mutagenesis data . Use PyMOL for visualization and CAS Registry for structural analogs .

Methodological Guidance

Q. How should researchers design experiments to distinguish Cassiarin A’s antiadipogenic effects from cytotoxicity in 3T3-L1 cells?

Include controls for cell viability (MTT assay) and adipogenesis (Oil Red O staining). Dose-response curves (0.1–50 µM) and time-course studies (days 0–10) are critical. For example, demethylcassiarin B showed activity at 10 µM without cytotoxicity, whereas cassiarin B was inactive .

Q. What systematic review practices ensure unbiased synthesis of Cassiarin A’s pharmacological data?

Follow PRISMA guidelines: screen studies using inclusion/exclusion criteria (e.g., in vivo studies only), assess bias via SYRCLE’s tool, and perform meta-analysis if ≥3 studies report comparable endpoints (e.g., IC₅₀ values) .

Data Presentation & Reproducibility

Q. What minimal dataset is required to validate Cassiarin A’s isolation and bioactivity in a peer-reviewed manuscript?

Include:

  • NMR spectra (¹H, ¹³C, HMBC) with peak assignments .
  • HPLC chromatograms (retention time, purity ≥95%) .
  • Dose-response data (EC₅₀/IC₅₀) with statistical tests (ANOVA, p < 0.05) .

Q. How can researchers address irreproducible results in Cassiarin A’s antiplasmodial assays?

Standardize parasite culture conditions (e.g., % parasitemia, hematocrit levels) and validate drug batches via LC-MS. Publish raw data and analysis scripts in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cassiarin A
Reactant of Route 2
cassiarin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.